Diethyl 2-allyl-2-methylmalonate

Palladium catalysis Decarboxylative allylation C-C bond formation

Diethyl 2-allyl-2-methylmalonate (CAS 53651-72-2) is a disubstituted malonic acid diester featuring a central quaternary carbon bonded to an allyl group, a methyl group, and two ethoxycarbonyl moieties. With a molecular formula of C11H18O4 and a molecular weight of 214.26 g/mol, this compound serves as a versatile C5-building block in organic synthesis, particularly for the construction of complex molecules requiring an allyl handle for further functionalization.

Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
CAS No. 53651-72-2
Cat. No. B144173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-allyl-2-methylmalonate
CAS53651-72-2
SynonymsDiethyl Allylmethylmalonate;  2-Methyl-2-(2-propen-1-yl)-propanedioic Acid 1,3-Diethyl Ester
Molecular FormulaC11H18O4
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(CC=C)C(=O)OCC
InChIInChI=1S/C11H18O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h5H,1,6-8H2,2-4H3
InChIKeyCWGGTBZQRNZEEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-allyl-2-methylmalonate (CAS 53651-72-2) Product Baseline: Chemical Class and Key Identifiers


Diethyl 2-allyl-2-methylmalonate (CAS 53651-72-2) is a disubstituted malonic acid diester featuring a central quaternary carbon bonded to an allyl group, a methyl group, and two ethoxycarbonyl moieties [1]. With a molecular formula of C11H18O4 and a molecular weight of 214.26 g/mol, this compound serves as a versatile C5-building block in organic synthesis, particularly for the construction of complex molecules requiring an allyl handle for further functionalization [1]. Its structure differentiates it from simpler malonates like diethyl allylmalonate (CAS 2049-80-1) and diethyl methylmalonate (CAS 609-08-5) by virtue of its fully substituted α-carbon, which imposes distinct steric and electronic constraints on its reactivity profile.

Why Diethyl 2-allyl-2-methylmalonate Cannot Be Casually Substituted with Other Malonates in Critical Syntheses


Generic substitution among malonate esters is a significant risk in multi-step syntheses due to the profound impact of α-substituents on reactivity and selectivity. The presence of a quaternary α-carbon in diethyl 2-allyl-2-methylmalonate eliminates the acidic α-proton, rendering it inert to base-mediated alkylation and fundamentally altering its behavior in transition metal-catalyzed reactions compared to mono- or unsubstituted malonates [1]. Specifically, the steric bulk of the geminal allyl and methyl groups can govern the success or failure of decarboxylative allylation pathways, where 2,2-dialkylmalonates are known to be unreactive under conditions that smoothly convert 2-alkyl-2-aryl analogs [1]. This mechanistic divergence underscores the necessity of using the precise compound for validated protocols.

Diethyl 2-allyl-2-methylmalonate: Quantified Reactivity Divergence vs. Core Malonate Analogs


Decarboxylative Allylation Reactivity Dichotomy: 2,2-Dialkylmalonates vs. 2-Alkyl-2-arylmalonates

In palladium-catalyzed decarboxylative allylation, the substitution pattern on the malonate α-carbon dictates the feasibility of the reaction. Diallyl 2-alkyl-2-arylmalonates undergo rapid decarboxylative allylation under mild conditions (40 °C, 2-3 hours) using Pd(0) catalysts and electron-donating phosphine ligands [1]. In stark contrast, diallyl 2,2-dialkylmalonates, the class to which diethyl 2-allyl-2-methylmalonate belongs, exhibit no reaction under the identical catalytic manifold [1]. This provides a clear experimental boundary: while an aryl-substituted analog is a competent substrate, the dialkyl-substituted compound is entirely inert, representing a binary 0% vs. quantitative yield outcome.

Palladium catalysis Decarboxylative allylation C-C bond formation Malonate reactivity

Catalytic Deallylation Efficiency: Nickel vs. Ruthenium Complexes with Substituted Allylmalonates

The catalytic deallylation of substituted allylmalonates, a reaction relevant to using the allyl group as a protective strategy for the acidic malonate hydrogen, displays catalyst-dependent selectivity. The study by Necas et al. demonstrates that nickel phosphine complexes exhibit general reactivity regardless of the substitution pattern on the allylmalonate, whereas the activity of ruthenium complexes is highly dependent on the substitution pattern of the allylic double bond [1]. While specific yield data for diethyl 2-allyl-2-methylmalonate are not reported in the abstract, the study classifies its reactivity under both catalytic regimes. This indicates that for a 2-allyl-2-methyl substituted compound, a nickel-based catalyst would be a more robust and predictable choice for deprotection.

Catalytic deallylation Nickel catalysis Ruthenium catalysis Protecting group strategy

Specific Application in Meprobamate Synthesis: A Validated Intermediate vs. Generic Alternatives

Multiple authoritative vendor technical datasheets and chemical databases explicitly designate diethyl 2-allyl-2-methylmalonate as a key intermediate for the preparation of Meprobamate (M227750) and its metabolites . This compound is not merely a generic malonate; it is a specifically cited precursor in the synthesis pathway for this established anxiolytic drug. While direct comparative yield data against alternative routes are not provided in these summary documents, the consistent and specific association of this exact compound with Meprobamate synthesis across multiple independent sources indicates its validated role in a defined, high-value pharmaceutical application.

Pharmaceutical synthesis Meprobamate Anxiolytic agents Metabolite synthesis

Validated Application Scenarios for Diethyl 2-allyl-2-methylmalonate Based on Evidence


Synthesis of Quaternary Carbon-Containing Building Blocks via Non-Decarboxylative Routes

Given the documented inactivity of 2,2-dialkylmalonates in palladium-catalyzed decarboxylative allylation [1], this compound is the appropriate choice when the synthetic objective is to retain both the allyl and methyl substituents on the α-carbon for subsequent transformations. This scenario is critical for building molecular complexity where the quaternary center is a desired structural feature, and the allyl group is intended for orthogonal functionalization (e.g., hydroboration, cross-metathesis, or Heck coupling) rather than being cleaved in a decarboxylative event.

Protecting Group Strategy Using Nickel-Catalyzed Deallylation

In synthetic routes where the malonate α-position must be protected from undesired alkylation, the allyl group serves as a temporary mask. Based on evidence that nickel complexes exhibit general reactivity for deallylation of substituted allylmalonates [2], diethyl 2-allyl-2-methylmalonate can be reliably employed as a protected malonate equivalent. The subsequent deallylation can be performed with a nickel catalyst to regenerate the mono-substituted malonate, a sequence that is less predictable with ruthenium catalysts due to their sensitivity to the substitution pattern.

Pharmaceutical Intermediate for Meprobamate and Related Metabolite Synthesis

Procurement of this compound is justified when following literature or proprietary procedures for the synthesis of Meprobamate (M227750) or its metabolites . The compound's specific citation in this context provides a validated entry point into a known pharmaceutical synthesis pathway, offering a clear advantage over using a more common, but unvalidated, malonate ester that would require de novo route development and optimization.

Preparation of α-Aryl Malonates via Iron-Mediated Arylation

While not a direct comparator study, the class of diethyl alkylmalonates, to which diethyl 2-allyl-2-methylmalonate belongs, has been demonstrated to undergo efficient arylation via temporary complexation to the cyclopentadienyliron moiety [3]. This method provides a general route to diethyl alkyl(substituted aryl)malonates, which are valuable intermediates for barbiturate synthesis. This application scenario highlights the compound's utility as a precursor for more complex, medicinally relevant structures beyond simple alkylation.

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